フタル酸水素ナトリウム

概要

説明

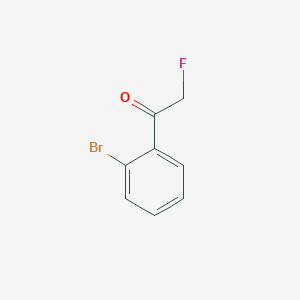

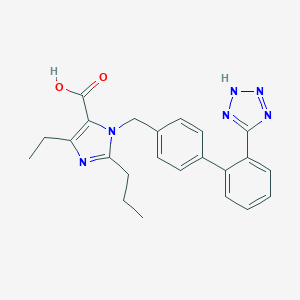

“1,2-Benzenedicarboxylic acid, monosodium salt” is a chemical compound that is a dicarboxylic derivative of benzene . It is also known as Phthalic acid . The molecular weight of this compound is 166.13 g/mol and the chemical formula is C8H6O4 .

Molecular Structure Analysis

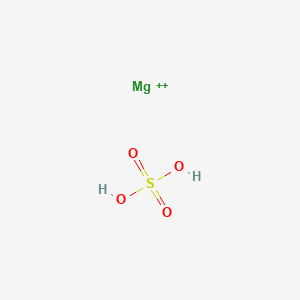

The molecular structure of 1,2-Benzenedicarboxylic acid consists of a benzene ring with two carboxylic acid groups attached at the 1 and 2 positions . The monosodium salt form would have one of these acid groups deprotonated and a sodium ion associated with it.

Chemical Reactions Analysis

One known reaction involving 1,2-Benzenedicarboxylic acid is its conversion to a cyclic anhydride . This reaction involves the loss of a water molecule and results in the formation of a new cyclic structure .

Physical And Chemical Properties Analysis

1,2-Benzenedicarboxylic acid, monosodium salt is a dicarboxylic derivative of benzene . It has a molecular weight of 166.13 g/mol and a chemical formula of C8H6O4 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical literature or databases.

科学的研究の応用

非線形光学応用

不純物をドープしたフタル酸水素ナトリウムは、第二高調波発生(SHG)効率に影響を与えることが示されています。 これは、光学品質と物理的特性が向上したため、非線形光学(NLO)応用に適した材料になります .

誘電率の向上

フタル酸水素ナトリウム半水和結晶にドーパントを添加すると、誘電率に影響を与える可能性があります。 これは、特定の誘電率を持つ材料を必要とするアプリケーションにとって重要です .

レーザー損傷閾値の向上

フタル酸水素ナトリウム半水和結晶にドーパントを添加すると、レーザー損傷閾値を向上させることもできます。これは、高出力レーザーアプリケーションで使用される材料にとって重要です .

強誘電性

フタル酸水素ナトリウム結晶は、ドープした場合、強誘電性を示すことが報告されています。これは、メモリ記憶装置や電子スイッチに役立つ可能性があります .

フォトルミネッセンス特性

フタル酸水素ナトリウムのフォトルミネッセンス特性は、ドーピングによって影響を受ける可能性があり、さまざまな技術の蛍光材料の作成に役立ちます .

シンチレーション材料の結晶成長

フタル酸水素ナトリウムは、放射線検出や医用画像技術で重要な高エネルギーシンチレーション材料の結晶成長プロセスに使用されています .

作用機序

Target of Action

Sodium hydrogen phthalate, also known as sodium biphthalate or 1,2-Benzenedicarboxylic acid, monosodium salt, is primarily used as a buffer in biological research and as a primary standard for acid-base titrations .

Mode of Action

Sodium hydrogen phthalate acts as a weak acid and can donate a proton (H+) in solution, which is fundamental to its role as a buffer and titration standard . In the context of titrations, it reacts with bases like sodium hydroxide (NaOH) in a neutralization reaction . This interaction allows for the precise determination of the concentration of the base .

Pharmacokinetics

As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or administered .

Result of Action

The primary result of sodium hydrogen phthalate’s action is the maintenance of a stable pH in a solution, which is crucial for many biological and chemical processes . In the context of a titration, its reaction with a base allows for the precise determination of the base’s concentration .

Action Environment

The action of sodium hydrogen phthalate can be influenced by environmental factors such as temperature and the presence of other ions in solution. For example, its solubility and reactivity can change with temperature . Additionally, its effectiveness as a buffer can be influenced by the concentration of other ions in the solution.

実験室実験の利点と制限

The main advantage of 1,2-Benzenedicarboxylic acid, mono1,2-Benzenedicarboxylic acid, monosodium salt salt, is its versatility. It can be used as a catalyst, buffer, reagent, and surfactant for various chemical and biochemical reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that the compound can be toxic if ingested in large quantities, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

将来の方向性

There are a number of potential future directions for research involving 1,2-Benzenedicarboxylic acid, mono1,2-Benzenedicarboxylic acid, monosodium salt salt. These include further investigation into the compound’s mechanism of action, exploring its potential as a catalyst for other reactions, and studying its potential as a stabilizing agent in the production of pharmaceuticals, cosmetics, and food products. Additionally, further research could be conducted into the compound’s toxicity and its potential to cause skin and eye irritation.

合成法

1,2-Benzenedicarboxylic acid, mono1,2-Benzenedicarboxylic acid, monosodium salt salt, can be synthesized by the reaction of 1,2-Benzenedicarboxylic acid, monosodium salt hydroxide with p-toluenesulfonic acid. This reaction produces 1,2-Benzenedicarboxylic acid, monosodium salt p-toluenesulfonate and water as byproducts. The reaction is typically carried out in aqueous solution and requires a catalyst to speed up the reaction.

Safety and Hazards

1,2-Benzenedicarboxylic acid, monosodium salt, also known as Phthalic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention immediately .

特性

IUPAC Name |

sodium;2-carboxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPJOYPPLEPGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-99-3 (Parent) | |

| Record name | Sodium biphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010197714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8061185 | |

| Record name | Sodium hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827-27-0, 10197-71-4 | |

| Record name | Sodium biphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010197714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BIPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0341010SIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is sodium hydrogen phthalate used in analytical chemistry?

A: Sodium hydrogen phthalate serves as a versatile reagent in analytical techniques like ion chromatography. Research shows its effectiveness in separating inorganic anions such as iodate, phosphate, and nitrate. [] This separation is achieved through a reversed-phase high-performance liquid chromatography (HPLC) setup where a stationary phase is conditioned with hexadecyltrimethylammonium bromide (CTAB) and sodium hydrogen phthalate. The varying interactions of different anions with this modified stationary phase allow for their effective separation and subsequent detection via indirect ultraviolet absorption. []

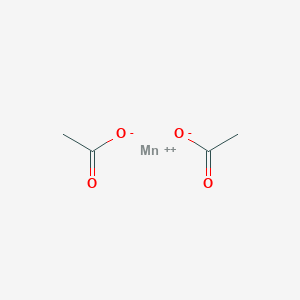

Q2: What unique properties make sodium hydrogen phthalate suitable for crystal doping?

A: Sodium hydrogen phthalate hemihydrate (SP) crystals, when doped with metal ions like nickel (Ni2+) or iron (Fe3+), exhibit enhanced optical and thermal properties. [, ] These doped crystals show improved transparency in the UV-Vis region and higher thermal stability compared to pure SP crystals. This makes them promising for applications requiring specific optical properties and thermal resilience. [, ]

Q3: Can sodium hydrogen phthalate influence the self-assembly of surfactant systems?

A: Yes, sodium hydrogen phthalate (SHP) can significantly influence the self-assembly behavior of cationic surfactant solutions. Studies using the surfactant 3-hexadecyloxy-2-hydroxypropyltrimethylammonium bromide (R16HTAB) demonstrate that the addition of SHP induces the formation of wormlike micelles. [] This change in micellar structure is attributed to the unique binding interactions between SHP and the surfactant molecules. Furthermore, this mixed system exhibits remarkable pH and temperature responsiveness, transitioning between a water-like and gel-like state depending on these environmental factors. [] This dual-responsive behavior is attributed to the dynamic nature of SHP-surfactant interactions under varying conditions, making it a promising system for stimuli-responsive material applications. []

Q4: How is sodium hydrogen phthalate characterized structurally?

A: Sodium hydrogen phthalate can be characterized using various spectroscopic techniques. Fourier transform infrared (FTIR) and Raman spectroscopy help in identifying the vibrational modes of the molecule and deducing its structure. [] X-ray diffraction (XRD) provides insights into its crystal structure, revealing an orthorhombic phase for both pure and metal-doped sodium hydrogen phthalate hemihydrate crystals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。